molecular formula C15H13NO B6375618 2-Cyano-4-(3,5-dimethylphenyl)phenol CAS No. 1261953-18-7

2-Cyano-4-(3,5-dimethylphenyl)phenol

Cat. No.: B6375618
CAS No.: 1261953-18-7
M. Wt: 223.27 g/mol
InChI Key: LFGFORQAVKBHQJ-UHFFFAOYSA-N
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Description

2-Cyano-4-(3,5-dimethylphenyl)phenol is an organic compound characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to a phenyl ring, which is further substituted with a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(3,5-dimethylphenyl)phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(3,5-dimethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative under specific conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts can be employed for reduction reactions.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

2-Cyano-4-(3,5-dimethylphenyl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3,5-dimethylphenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and hydroxyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-4-phenylphenol: Lacks the 3,5-dimethyl substitution, which may affect its chemical and biological properties.

    4-(3,5-Dimethylphenyl)phenol:

    2-Cyano-4-(4-methylphenyl)phenol: Similar structure but with a different substitution pattern, leading to variations in properties.

Uniqueness

2-Cyano-4-(3,5-dimethylphenyl)phenol is unique due to the presence of both cyano and hydroxyl groups on a phenyl ring substituted with a 3,5-dimethylphenyl group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

5-(3,5-dimethylphenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-10-5-11(2)7-13(6-10)12-3-4-15(17)14(8-12)9-16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGFORQAVKBHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684660
Record name 4-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-18-7
Record name 4-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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